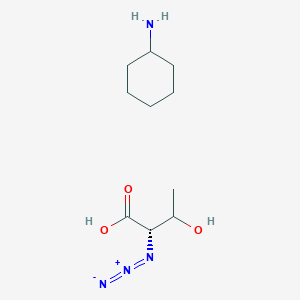
L-azidothreonine CHA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-azidothreonine CHA salt is a compound that combines the properties of an azido group and a hydroxybutanoic acid with cyclohexanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-azidothreonine CHA salt typically involves the azidation of a suitable precursor, such as a hydroxybutanoic acid derivative, followed by the introduction of cyclohexanamine. The reaction conditions often require the use of azidating agents like sodium azide under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-azidothreonine CHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
L-azidothreonine CHA salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-azidothreonine CHA salt involves the reactivity of the azido group, which can undergo click chemistry reactions to form stable triazole linkages. These reactions are often used to label or modify biomolecules. The hydroxybutanoic acid moiety can interact with various enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-azido-3,3-dimethylbutanoic acid;cyclohexanamine
- (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine
- (2S)-2-azido-3-(4-hydroxyphenyl)propanoic acid;cyclohexanamine
Uniqueness
L-azidothreonine CHA salt is unique due to the presence of both an azido group and a hydroxybutanoic acid moiety, which allows for diverse chemical reactivity and potential applications in various fields. The combination with cyclohexanamine further enhances its versatility and potential for specific interactions in biological systems.
Propriétés
Formule moléculaire |
C10H20N4O3 |
|---|---|
Poids moléculaire |
244.29 |
Synonymes |
cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate; N3-D-Thr-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





